1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
AOQBRDJVBDTXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the condensation of 1,3-dimethyl-1H-pyrazol-4-amine with a pyrazole-derived aldehyde, followed by reductive amination to form the target compound (Figure 1).
Key Steps :
-
Aldehyde Synthesis : Preparation of 1-methyl-1H-pyrazol-3-carbaldehyde via oxidation of 1-methyl-1H-pyrazol-3-methanol or through Vilsmeier-Haack formylation.
-
Condensation : Reaction of 1,3-dimethyl-1H-pyrazol-4-amine with the aldehyde in the presence of a catalyst (e.g., acetic acid) to form an imine intermediate.
-
Reductive Amination : Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| 1-Methyl-1H-pyrazol-3-carbaldehyde, acetic acid, NaBH₃CN, ethanol, 25°C, 12 h | 65–70% |
Nucleophilic Substitution and Alkylation
Reaction Mechanism
This approach leverages the nucleophilic amine group of 1,3-dimethyl-1H-pyrazol-4-amine to react with a halogenated pyrazole derivative (Figure 2).
Key Steps :
-
Halogenation : Synthesis of 3-bromo-1-methyl-1H-pyrazole via electrophilic substitution using bromine in acetic acid.
-
Alkylation : Reaction of 1,3-dimethyl-1H-pyrazol-4-amine with 3-bromo-1-methyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) at elevated temperatures.
Palladium-Catalyzed Cross-Coupling
Reaction Mechanism
This method employs Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the pyrazolylmethyl group (Figure 3).
Key Steps :
-
Bromination : Introduction of a bromine atom at the 3-position of 1-methyl-1H-pyrazole.
-
Coupling : Reaction with 1,3-dimethyl-1H-pyrazol-4-amine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) under inert conditions.
Multicomponent Reactions
Reaction Mechanism
This approach combines hydrazine, diketones, and aldehydes to form the pyrazole core with subsequent functionalization (Figure 4).
Key Steps :
-
Pyrazole Formation : Condensation of hydrazine with a 1,3-diketone (e.g., pentane-2,4-dione) to form the pyrazole ring.
-
Methylation : Introduction of methyl groups via alkylation with methyl iodide or dimethyl sulfate.
-
Substitution : Attachment of the pyrazolylmethyl group via nucleophilic aromatic substitution.
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| Hydrazine hydrate, pentane-2,4-dione, methanol, reflux, 4 h | 70–75% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation + Reductive Amination | Mild conditions, low cost | Requires pure aldehyde intermediates | 65–70% |
| Nucleophilic Substitution | Direct alkylation, high regioselectivity | Need for halogenated precursors | 60–65% |
| Cross-Coupling | High efficiency, scalable | Expensive catalysts/ligands | 75–80% |
| Multicomponent | Single-pot synthesis, atom economy | Complex purification steps | 70–75% |
Optimization and Challenges
-
Catalyst Optimization : For cross-coupling reactions, ligand screening (e.g., XPhos vs. SPhos) improves yields.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions.
-
Purity Control : Chromatographic purification (e.g., silica gel) is critical to remove byproducts.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study evaluated the effects of similar pyrazole compounds on various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 (liver carcinoma) | 5.35 |
| A549 (lung carcinoma) | 8.74 |
These findings suggest that 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Pyrazole derivatives have been studied for their anti-inflammatory effects. In vitro tests showed that compounds with similar structures could significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha | 61 - 85 |
| IL-6 | 76 - 93 |
These results indicate the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. The compound demonstrated notable activity against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
This suggests that the compound could be developed into a novel antimicrobial agent, addressing the growing concern of antibiotic resistance.
Agricultural Applications
Research has explored the use of pyrazole derivatives in agriculture, particularly as herbicides and fungicides. The structural characteristics that confer biological activity also suggest potential utility in crop protection.
Case Study: Herbicidal Activity
A series of experiments were conducted to evaluate the herbicidal properties of pyrazole derivatives on common weeds. Results showed effective inhibition of weed growth at concentrations ranging from 100 to 300 ppm.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
Table 3: NMR and Solubility Data
Key Insights :
- The target compound ’s $ ^1H $ NMR profile aligns with other pyrazole amines (e.g., δ 2.2–3.8 ppm for methyl/methylene groups) .
Biological Activity
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 241.72 g/mol. The compound features a pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that certain compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been explored extensively. Compounds have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth. The presence of specific functional groups appears to enhance their antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may inhibit enzymes involved in inflammatory pathways or cancer cell survival.
- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cytokine Production : The ability to modulate cytokine levels contributes to the anti-inflammatory effects observed in various studies.
Case Studies
Recent research has highlighted the potential of pyrazole derivatives in clinical applications:
- Study on Anticancer Activity : A study synthesized a series of pyrazole compounds and tested them against several cancer cell lines. The results indicated significant antiproliferative effects, particularly in breast and liver cancer models .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15 | Inhibitory |
| Compound B | HepG2 | 10 | Inhibitory |
Q & A
Q. Key Variables Affecting Yield :
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Catalyst | CuBr (0.101 g) | 17.9% | |
| Solvent | Dimethyl sulfoxide | Moderate | |
| Temperature | 35°C, 48 hours | Low |
Recommendation : Optimize catalyst loading (e.g., palladium-based catalysts) and solvent polarity to improve yield.
How can researchers resolve contradictions in reported yields for the synthesis of this compound?
Advanced
Discrepancies in yields often arise from differences in reaction conditions or purification methods. A methodological approach includes:
- Systematic Screening : Vary catalysts (e.g., CuBr vs. Pd/C), solvents (polar vs. non-polar), and temperatures .
- Mechanistic Analysis : Use kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) to identify rate-limiting steps .
- Reproducibility Checks : Validate protocols across independent labs to isolate procedural vs. environmental factors.
Example : reports a 17.9% yield using CuBr, while structurally similar compounds in achieve higher yields (>40%) with Pd catalysts.
What spectroscopic techniques are effective for characterizing this compound?
Q. Basic
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Methyl groups on pyrazole (δ 2.29–2.73 ppm), aromatic protons (δ 7.5–8.9 ppm) .
- ¹³C NMR : Pyrazole carbons (δ 100–150 ppm), methyl carbons (δ 20–30 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogs) .
- IR Spectroscopy : Amine N-H stretches (~3298 cm⁻¹) .
Validation : Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .
How do structural modifications (e.g., methyl groups) influence the compound’s bioactivity?
Advanced
Structure-activity relationship (SAR) studies reveal:
- Methyl Groups : Enhance lipophilicity and metabolic stability. For example, 1,3-dimethyl substitution on pyrazole improves binding to hydrophobic enzyme pockets .
- Pyrazole Core : The electron-rich nitrogen atoms facilitate π-π stacking with biological targets (e.g., kinases) .
Q. Comparative SAR Table :
| Substituent | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 1,3-Dimethyl | 2.1 µM | Antimicrobial | |
| 1-Ethyl, 3-Methyl | 5.8 µM | Anticancer (HeLa) | |
| Unsubstituted Pyrazole | >50 µM | Inactive |
Recommendation : Introduce electron-withdrawing groups (e.g., fluoro) to modulate reactivity and selectivity .
What computational methods are suitable for studying this compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Predict binding modes with enzymes (e.g., using AutoDock Vina) .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
- QSAR Models : Corrogate substituent effects with bioactivity data .
Case Study : highlights the pyrazole moiety’s role in binding to cytochrome P450 enzymes via hydrogen bonding and hydrophobic interactions.
How can researchers validate the compound’s purity and structural integrity?
Q. Basic
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) .
- Melting Point Analysis : Compare observed values (e.g., 104–107°C for analogs) with literature .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Troubleshooting : Contradictory melting points may indicate polymorphic forms—characterize via XRD .
What are the potential biological targets for this compound based on structural analogs?
Q. Advanced
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis (observed in analogs with IC₅₀ = 2.1 µM) .
- Anticancer Targets : Inhibition of topoisomerase II or tubulin polymerization (e.g., HeLa cell cytotoxicity) .
- Enzyme Targets : Kinases (e.g., JAK2) and oxidoreductases (e.g., CYP450) .
Mechanistic Insight : The compound’s amine group may act as a hydrogen-bond donor, critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
